molecular formula C9H5BrFNO B12836380 3-Bromo-5-fluorobenzoylacetonitrile

3-Bromo-5-fluorobenzoylacetonitrile

Cat. No.: B12836380
M. Wt: 242.04 g/mol
InChI Key: ZQJCOZSYGXQSER-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzoylacetonitrile is a versatile chemical building block with the CAS Number 1094731-17-5 and a molecular formula of C 9 H 5 BrFNO . It has a molecular weight of 242.04 g/mol . This compound features both a nitrile and a carbonyl functional group, making it a valuable precursor in organic synthesis and medicinal chemistry research. As a key synthetic intermediate, this compound is useful for constructing more complex molecular architectures. Its structure, containing both bromo and fluoro substituents on the aromatic ring, is particularly valuable in the development of pharmaceutical candidates and agrochemicals. The presence of halogen atoms makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are central to creating carbon-carbon and carbon-heteroatom bonds in drug discovery pipelines . Researchers can leverage this compound in the synthesis of various heterocycles and as a key intermediate for preparing active compounds for biological testing. Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJCOZSYGXQSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Fluorobenzoylacetonitrile

Strategies for the Preparation of 3-Bromo-5-fluorobenzene Precursors

The synthesis of the 3-bromo-5-fluorobenzene core is a critical first step, which can be approached from two main retrosynthetic pathways: halogenation of a fluorinated benzene (B151609) derivative or fluorination of a brominated benzene derivative.

Halogenation of Fluorinated Benzene Derivatives

One common strategy involves the electrophilic bromination of a suitable fluorinated benzene precursor. For instance, starting from 3-fluoroaniline (B1664137), a Sandmeyer-type reaction can be employed to introduce the bromine atom. The diazotization of 3-fluoroaniline followed by reaction with a bromide source, typically in the presence of a copper catalyst, yields 1-bromo-3-fluorobenzene. chemicalbook.comwikipedia.org

Alternatively, direct bromination of fluorobenzene (B45895) derivatives can be achieved using various brominating agents. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. For example, the bromination of 1-fluoro-3-methoxybenzene would be influenced by both the fluorine and methoxy (B1213986) groups. nih.govstenutz.eu The choice of brominating agent and reaction conditions is crucial to achieve the desired 3-bromo-5-fluoro substitution pattern. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a Lewis acid catalyst. nih.gov

A summary of representative halogenation reactions is presented in Table 1.

Table 1: Representative Halogenation Reactions for the Preparation of Brominated Fluorobenzene Derivatives

Starting Material Reagents and Conditions Product Yield (%)

Fluorination of Brominated Benzene Derivatives

An alternative approach is the fluorination of a pre-existing brominated benzene ring. This can be accomplished through nucleophilic aromatic substitution (SNAr) or by employing specialized fluorinating agents. For example, a halogen exchange reaction, often referred to as the Halex process, can be used to replace a bromine or chlorine atom with fluorine. This typically involves heating the brominated precursor with a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst. organic-chemistry.org

The Balz-Schiemann reaction is another powerful method for introducing fluorine. wikipedia.org This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. For instance, 3,5-dibromoaniline (B181674) could be diazotized and converted to its tetrafluoroborate salt, which upon heating would yield 1,3-dibromo-5-fluorobenzene.

Formation of the Benzoylacetonitrile (B15868) Moiety

Once the 3-bromo-5-fluorobenzene precursor is obtained, the next critical step is the introduction of the benzoylacetonitrile functionality. This is typically achieved through either acylation reactions with substituted acetonitriles or condensation reactions involving malononitrile (B47326) derivatives.

Acylation Reactions with Substituted Acetonitriles

A direct and common method for forming the benzoylacetonitrile moiety is the acylation of acetonitrile (B52724) with a suitable 3-bromo-5-fluorobenzoyl derivative. The most common acylating agent is 3-bromo-5-fluorobenzoyl chloride. This reaction is a form of Claisen condensation, where the enolate of acetonitrile acts as the nucleophile. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, to deprotonate acetonitrile and generate the nucleophilic enolate. wikipedia.orgorganic-chemistry.org

Alternatively, ethyl 3-bromo-5-fluorobenzoate can be used in a Claisen-type condensation with acetonitrile. chemicalbook.com Similar to the reaction with the acid chloride, a strong base is required to facilitate the formation of the acetonitrile enolate. The choice of solvent is also critical to ensure the solubility of the reactants and to mediate the reactivity of the base.

A general scheme for the acylation of acetonitrile is shown below:

Scheme 1: General Acylation of Acetonitrile

Advanced Synthetic Approaches to 3-Bromo-5-fluorobenzoylacetonitrile

Modern organic synthesis emphasizes the development of efficient and selective reactions. For a molecule with the specific substitution pattern of this compound, advanced approaches focus on minimizing steps and maximizing control over the chemical transformations.

While a direct one-pot synthesis of this compound from readily available precursors is not extensively documented in the literature, a hypothetical one-pot procedure can be designed based on established transformations. A plausible one-pot synthesis could commence from 3-bromo-5-fluorobenzoic acid. This approach would involve the in-situ activation of the carboxylic acid, followed by a condensation reaction with acetonitrile.

One such conceptual one-pot sequence is outlined below:

Table 1: Hypothetical One-Pot Synthesis of this compound

StepReagents and ConditionsIntermediate/Product
1. Acid Activation 3-bromo-5-fluorobenzoic acid, activating agent (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, Toluene).Activated 3-bromo-5-fluorobenzoic acid derivative.
2. Condensation Addition of the acetonitrile anion (pre-formed or generated in situ with a strong base like NaH or KOt-Bu) to the reaction mixture.This compound.
3. Work-up Aqueous work-up to quench the reaction and purify the final product.Purified this compound.

This one-pot approach offers several advantages over a traditional multi-step synthesis by reducing the need for isolation and purification of intermediates, thereby saving time, and reducing solvent waste. The success of such a sequence hinges on the compatibility of the reagents and the careful control of reaction conditions to avoid side reactions.

The chemo- and regioselectivity in the synthesis of this compound are primarily dictated by the choice of the starting material. The substitution pattern on the benzene ring is established at the outset and carried through the synthetic sequence.

The most direct and reliable method to ensure the desired 3-bromo-5-fluoro substitution pattern is to begin with a precursor that already contains this arrangement. Methyl 3-bromo-5-fluorobenzoate is a commercially available and suitable starting material for a Claisen-type condensation with acetonitrile.

The regioselectivity of the synthesis of the precursor, 3-bromo-5-fluorobenzoic acid, is a critical aspect. The synthesis of such 3,5-disubstituted benzoic acids often relies on directing group effects in electrophilic aromatic substitution reactions or through multi-step sequences involving diazotization and substitution reactions on appropriately substituted anilines.

A standard laboratory-scale synthesis of this compound would typically involve the Claisen condensation of methyl 3-bromo-5-fluorobenzoate with acetonitrile using a strong base.

Table 2: Reagents and Conditions for the Synthesis of this compound via Claisen Condensation

Reactant 1Reactant 2BaseSolventProduct
Methyl 3-bromo-5-fluorobenzoateAcetonitrileSodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)Anhydrous THF or Diethyl etherThis compound

In this reaction, the base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ester. The subsequent elimination of the methoxide (B1231860) group yields the desired β-keto ester. The use of a strong, non-nucleophilic base is crucial to favor the condensation reaction and minimize side reactions such as the hydrolysis of the ester.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, alternative reagents, and improved energy efficiency.

In the context of the Claisen condensation for the synthesis of this compound, several green chemistry strategies can be employed:

Safer Solvents: Traditional solvents for this reaction, such as tetrahydrofuran (B95107) (THF) and diethyl ether, have environmental and safety concerns. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better safety profile, can be considered.

Alternative Bases: While strong bases like sodium hydride (NaH) and sodium amide (NaNH2) are effective, they are also highly reactive and can be hazardous to handle. Potassium tert-butoxide (KOt-Bu) is a somewhat safer and easier-to-handle alternative. Research into solid-supported bases or catalytic systems could further improve the green credentials of the reaction.

Atom Economy: One-pot syntheses, as discussed previously, contribute to better atom economy by reducing the number of steps and the associated waste from intermediate purifications.

Energy Efficiency: Exploring reaction conditions at ambient temperature or using microwave irradiation could reduce energy consumption compared to traditional heating methods. Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in some cases.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluorobenzoylacetonitrile

Reactivity at the Activated Methylene (B1212753) Group

The methylene group in β-ketonitriles, such as 3-Bromo-5-fluorobenzoylacetonitrile, is highly activated and serves as a key center for a variety of carbon-carbon bond-forming reactions.

Benzoylacetonitriles are well-known substrates for Knoevenagel condensations, reacting with aldehydes and ketones to yield a diverse range of products. rsc.orgresearchgate.netdaneshyari.com In a typical Knoevenagel condensation, the activated methylene group of this compound would be deprotonated by a weak base, such as an amine or β-alanine with acetic acid, to form a stabilized carbanion. daneshyari.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated system. For instance, reaction with cyclic ketones can produce sterically hindered cycloalkylidene derivatives. daneshyari.com

These condensation products can be valuable intermediates in further synthetic transformations, such as hetero-Diels-Alder reactions for the synthesis of spiro and dispiropyran systems. daneshyari.com Furthermore, multi-component reactions involving benzoylacetonitriles, aldehydes, and other nucleophiles can lead to the formation of highly substituted heterocyclic structures like dihydrofurans and 4H-pyrans. rsc.org A copper-catalyzed three-component reaction of benzoylacetonitriles, 3-bromopropenals, and ammonium (B1175870) acetate (B1210297) has been reported to produce disubstituted nicotinonitriles through a sequence involving a Knoevenagel condensation. acs.orgnih.gov

The nucleophilic character of the α-carbon, generated via deprotonation with a suitable base, allows for its alkylation and acylation. The alkylation of the α-carbon of carbonyl compounds is a fundamental reaction for forming new carbon-carbon bonds. libretexts.orgyoutube.com For effective alkylation of a β-ketonitrile like this compound, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride is typically employed to ensure complete conversion to the enolate. libretexts.orgyoutube.com This enolate can then react with a primary alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. libretexts.orgyoutube.comyoutube.com The use of secondary or tertiary halides is generally avoided due to competing elimination reactions. libretexts.org

Similarly, acylation of the α-carbon can be achieved. This can be accomplished through reaction of the enolate with an acylating agent like an acid chloride or an anhydride. organic-chemistry.org These reactions provide access to more complex dicarbonyl compounds. Palladium-catalyzed carbonylative α-arylation of unactivated nitriles has also been developed, offering a route to α,α-disubstituted β-ketonitriles. lookchem.com

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.orglibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons to form a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.org

Keto Tautomer ⇌ Enol Tautomer

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. orientjchem.org Generally, the keto form is more stable and predominates in most simple aldehydes and ketones due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.com In the case of this compound, the enol form can be stabilized by the formation of a conjugated system involving the phenyl ring, the double bond, and the nitrile group, as well as by potential intramolecular hydrogen bonding between the enolic hydroxyl and the nitrile nitrogen. Polar solvents tend to favor the more polar keto tautomer. orientjchem.org The tautomerization process can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.orglibretexts.org

While less commonly discussed for β-ketonitriles, the potential for nitrile-ketenimine tautomerism also exists. This involves the migration of the α-proton to the nitrile nitrogen, forming a ketenimine. The nitrile-stabilized carbanion is in resonance with a ketene (B1206846) iminate anion. beilstein-journals.org However, calculations have suggested that the carbanion with the negative charge localized on the α-carbon is more stable than the ketene iminate species. beilstein-journals.org

Reactivity of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can participate in a variety of transformations, particularly nucleophilic additions and cyclization reactions.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many of the transformations of nitriles. For example, in the presence of a strong acid, nitriles can be hydrolyzed to carboxylic acids. Nitriles can also react with organometallic reagents in a manner analogous to carbonyl compounds. researchgate.net In organometallic chemistry, nitriles are known to add to alkynes in a process called carbocyanation. longdom.org

The nitrile group of benzoylacetonitriles is frequently involved in cyclization reactions to form a wide array of heterocyclic compounds. rsc.org These reactions often proceed via an initial reaction at the activated methylene group, followed by an intramolecular cyclization involving the nitrile. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while condensation with urea (B33335) or thiourea (B124793) can yield pyrimidines. rsc.org The synthesis of highly substituted pyridines can be achieved through cascade nucleophilic addition reactions of 1,2,3-triazines with β-ketonitriles. rsc.org

Furthermore, the nitrile group itself can act as a dienophile or a 1,3-dipolarophile in cycloaddition reactions. mdpi.com The reaction of nitriles with ambiphilic 2-pyridylselenyl reagents can lead to the formation of selenium-containing heterocycles through a [3+2] cycloaddition, demonstrating the dynamic and reversible nature of nitrile cyclizations. mdpi.com

Reactivity of the Aromatic Halogen Substituents

The presence of both bromine and fluorine on the aromatic ring is a key feature of this compound. These two halogens exhibit distinct chemical reactivities, which can be exploited for selective functionalization. The bromine atom is significantly more susceptible to metal-catalyzed cross-coupling reactions, while the fluorine atom is more likely to participate in nucleophilic aromatic substitution, albeit under specific conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine bond in this compound is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The bromine substituent serves as an excellent leaving group in palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. researchgate.net In the case of this compound, the bromo-substituent can be selectively coupled with various aryl or vinyl boronic acids or their esters, leaving the fluoro-substituent intact. beilstein-journals.orgrsc.org This selectivity is a common strategy in the synthesis of complex molecules where orthogonal reactivity is desired. beilstein-journals.org The reaction's success is attributed to the mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. evitachem.commdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. gold-chemistry.orgrsc.org For this compound, the C-Br bond is the reactive site for coupling with various alkynes. This method provides a direct route to synthesizing aryl alkynes, which are valuable intermediates in pharmaceuticals and materials science. gold-chemistry.org Modern protocols have been developed that are copper-free, which can prevent the undesirable dimerization of terminal alkynes. organic-chemistry.orgthalesnano.com

ReactionReactive SiteTypical CatalystCoupling PartnerProduct Type
Suzuki-MiyauraC-Br BondPd(PPh₃)₄, PdCl₂(dppf)Ar-B(OH)₂Aryl-substituted benzoylacetonitrile (B15868)
SonogashiraC-Br BondPdCl₂(PPh₃)₂ / CuIRC≡CHAlkynyl-substituted benzoylacetonitrile

Nucleophilic Aromatic Substitution of the Fluorine and Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to leaving group ability in SN1 and SN2 reactions and is because the rate-determining step is the initial attack by the nucleophile. stackexchange.com The highly electronegative fluorine atom is most effective at stabilizing the developing negative charge in the Meisenheimer complex through its strong inductive effect, thus lowering the activation energy of this slow step. stackexchange.com

In this compound, the benzoylacetonitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, this group is positioned meta to both halogens. SNAr is most efficient when the electron-withdrawing group is ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer complex. libretexts.org With meta-positioning, this resonance stabilization is not possible, and the activating effect is weaker, relying solely on inductive effects. Consequently, forcing conditions (high temperatures, strong nucleophiles) would likely be required for SNAr to occur. Given the general reactivity trend, the C-F bond would be expected to be more susceptible to nucleophilic attack than the C-Br bond. nih.gov

Selective Functionalization of the Halogen Centers

The differential reactivity of the bromine and fluorine substituents is the key to the selective functionalization of this compound. The C-Br bond can be selectively targeted with metal-catalyzed cross-coupling reactions under conditions that leave the C-F bond untouched. beilstein-journals.org This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at the 3-position.

Following the functionalization of the bromine position, the fluorine atom can then be targeted for substitution via nucleophilic aromatic substitution, often requiring more forcing conditions. This stepwise approach enables the synthesis of diverse, highly substituted aromatic compounds from a single starting material.

Reaction TypeMore Reactive HalogenRationalePotential Transformation
Metal-Catalyzed Cross-CouplingBromineWeaker C-Br bond, better leaving group in catalytic cycle.Selective Suzuki or Sonogashira coupling at C3.
Nucleophilic Aromatic SubstitutionFluorineHigh electronegativity stabilizes the Meisenheimer complex.Substitution of F at C5 with nucleophiles (e.g., -OR, -NR₂).

Electrophilic Aromatic Substitution on the 3-Bromo-5-fluorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The phenyl ring in this compound is heavily deactivated towards EAS due to the presence of three electron-withdrawing groups: the two halogens (deactivating via induction) and the benzoylacetonitrile group (strongly deactivating via induction and resonance).

The directing effects of the substituents are as follows:

Fluorine and Bromine: Ortho, para-directing.

Benzoylacetonitrile group: Meta-directing.

The available positions for substitution are C2, C4, and C6.

The fluorine atom directs electrophiles to C2 (para) and C4/C6 (ortho).

The bromine atom directs electrophiles to C2/C4 (ortho) and C6 (para).

The benzoylacetonitrile group at C1 directs to C3 and C5, which are already substituted.

The combined directing effects of the halogens strongly favor substitution at positions C2, C4, and C6. However, the powerful deactivating nature of all three substituents makes electrophilic aromatic substitution on this ring extremely challenging, likely requiring harsh reaction conditions and potentially leading to a mixture of products or no reaction at all.

Stereochemical Considerations in Reactions of this compound

Stereochemistry becomes a relevant consideration primarily in reactions involving the side chain of this compound. The methylene group (-CH₂-) in the benzoylacetonitrile moiety is situated between two electron-withdrawing groups (carbonyl and nitrile), making its protons acidic and the carbon atom nucleophilic upon deprotonation.

This α-carbon is prochiral. A reaction that introduces a new substituent at this position, such as alkylation, will create a chiral center. If the reaction is performed with achiral reagents, a racemic mixture of the two enantiomers will be formed. However, the use of chiral bases, phase-transfer catalysts, or auxiliaries could, in principle, induce stereoselectivity, leading to an enrichment of one enantiomer over the other.

Furthermore, while the aromatic ring itself is achiral, the introduction of bulky substituents via cross-coupling reactions could potentially lead to atropisomerism if rotation around the newly formed single bond is sufficiently hindered. However, for most common substituents, this is unlikely. The primary stereochemical interest in the reactivity of this molecule lies in the creation of a new stereocenter at the α-position of the acetonitrile (B52724) group.

Derivatization and Scaffold Applications of 3 Bromo 5 Fluorobenzoylacetonitrile in Heterocyclic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The presence of the 1,3-dicarbonyl-like functionality and the nitrile group in 3-bromo-5-fluorobenzoylacetonitrile makes it an ideal starting material for the construction of numerous nitrogen-containing heterocycles.

Pyrazole (B372694) Derivatives from this compound Precursors

The reaction of β-ketonitriles, such as this compound, with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. The condensation reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general reaction involves the condensation of this compound with hydrazine hydrate (B1144303) or substituted hydrazines. The presence of the electron-withdrawing bromo and fluoro substituents on the phenyl ring can influence the reaction rate and the regioselectivity of the final product when unsymmetrical hydrazines are used. Multicomponent reactions involving benzoylacetonitriles, hydrazines, and other reactants have also been reported to yield highly substituted pyrazoles beilstein-journals.orgnih.gov. For instance, a three-component synthesis of 5-aminopyrazoles can be achieved using benzoylacetonitrile (B15868), a hydrazinyl moiety, and phenylacyl bromide nih.gov.

Table 1: Examples of Pyrazole Synthesis from Substituted Benzoylacetonitriles

Benzoylacetonitrile DerivativeReagentsProductYield (%)Reference
4-ChlorobenzoylacetonitrilePhenylhydrazine5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-amine- beilstein-journals.org
BenzoylacetonitrileHydrazine hydrate, Phenylacyl bromide, 4-Amino-1,2,4-triazole5-Amino-3-(substituted)-1H-pyrazole derivative- nih.gov
p-Substituted benzoylacetonitriles5-amino-3-aryl-1-H-phenylpyrazoles, Aryl aldehydesPyrazolo[3,4-b]pyridinesGood jocpr.comjocpr.com

Pyridine (B92270) and Pyrimidine (B1678525) Ring Formations

This compound is a key building block for the synthesis of substituted pyridines and pyrimidines through various condensation reactions.

For pyridine synthesis, the Guareschi-Thorpe reaction is a common approach, involving the condensation of a β-ketonitrile with an enamine or a compound containing an active methylene (B1212753) group in the presence of a base. Multicomponent reactions, such as the Bohlmann-Rahtz pyridine synthesis, can also be employed. Benzoylacetonitrile and its derivatives are known to be versatile precursors for pyridine synthesis through reactions like self-condensation, Friedlander reaction, and Michael addition researchgate.net.

The synthesis of pyrimidines often involves the reaction of this compound with amidines, urea (B33335), or thiourea (B124793). The reaction proceeds by the initial formation of an intermediate which then undergoes cyclization to form the pyrimidine ring. One-pot, three-component reactions of benzoylacetonitriles, aldehydes, and urea or thiourea are efficient methods for producing highly substituted pyrimidine derivatives derpharmachemica.com. For instance, cytosine derivatives can be synthesized from benzoylacetonitriles and urea, with the reaction being improved by Lewis acid catalysis and microwave irradiation mdpi.com.

Table 2: Synthesis of Pyridines and Pyrimidines from Substituted Benzoylacetonitriles

HeterocycleBenzoylacetonitrile DerivativeReagentsProductReference
PyridineBenzoylacetonitrileSelf-condensation2,4-Diphenyl-5-cyanopyridin-6-one researchgate.net
PyridineBenzoylacetonitrileEnaminonesSubstituted Pyridines researchgate.net
Pyrimidinep-ChlorobenzoylacetonitrileAromatic aldehydes, Substituted urea4-(4-chlorophenyl)-6-aryl-2-oxo-1-aryl-1,2-dihydropyrimidine-5-carbonitrile derpharmachemica.com
Pyrido[1,2-a]pyrimidinep-Substituted benzoylacetonitriles2-Aminopyridine, Trimethylorthoformate3-p-Substituted benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derpharmachemica.com

Indole (B1671886) and Quinoline Scaffolds

While the direct synthesis of indoles from this compound is less common, its derivatives can be utilized in more complex synthetic routes. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in Fischer indole synthesis or other cyclization strategies.

Conversely, this compound is a valuable precursor for the synthesis of quinolines via the Friedländer annulation. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. In this case, this compound provides the α-methylene and nitrile functionalities. The use of benzoylacetonitrile in the Friedländer reaction to produce substituted quinolines has been demonstrated, often in water and under catalyst-free conditions sorbonne-universite.fr. Multicomponent reactions involving an aromatic aldehyde, an amine, and a 3-oxo-3-arylpropanenitrile also lead to the formation of pyrazolo[3,4-f]quinoline derivatives dntb.gov.ua.

Synthesis of Oxygen-Containing Heterocycles

The reactivity of the β-ketonitrile moiety in this compound also lends itself to the synthesis of various oxygen-containing heterocycles.

Furan (B31954) and Pyran Derivatives

The synthesis of furans from this compound can be achieved through variations of the Feist-Benary furan synthesis. This reaction typically involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. The benzoylacetonitrile can act as the β-dicarbonyl equivalent.

The formation of pyran rings can be accomplished through reactions with 1,3-dicarbonyl compounds or their equivalents. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a dimedone derivative can lead to pyran-annulated systems. While direct examples with this compound are not prevalent, the general reactivity of β-ketonitriles suggests its utility in similar synthetic strategies.

Benzofuran and Coumarin Annulations

The synthesis of benzofurans can be achieved by reacting this compound with o-halophenols under conditions that promote intramolecular cyclization. Copper-mediated synthesis of 2,3-disubstituted benzofurans from benzamides and benzoylacetonitriles has been reported, proceeding through C-H activation and subsequent C-O bond formation researchgate.net.

Coumarins, or benzopyran-2-ones, can be synthesized from this compound via the Knoevenagel condensation with salicylaldehydes. The reaction is typically catalyzed by a weak base and involves the initial formation of a benzylidene intermediate, which then undergoes intramolecular cyclization and lactonization. The synthesis of 3-substituted coumarins from salicylaldehydes and various acetonitriles, including those with aryl groups, has been well-established, often using water as a solvent clockss.org.

Table 3: Synthesis of Benzofurans and Coumarins from Substituted Benzoylacetonitriles

HeterocycleBenzoylacetonitrile DerivativeReagentsProductReference
BenzofuranBenzoylacetonitrileBenzamides, Cu(OAc)22,3-Disubstituted benzofurans researchgate.net
CoumarinPhenylacetonitrileSalicylaldehyde3-Phenylcoumarin clockss.org
3-CyanocoumarinMalononitrileSalicylaldehydes3-Cyanocoumarins clockss.org
3-Substituted CoumarinsEthyl 2-cyanoacetateSubstituted Salicylaldehydes3-Carboxycoumarins and 3-Cyanocoumarins bhu.ac.in

Synthesis of Sulfur-Containing Heterocycles

The inherent reactivity of the keto-nitrile functional group in this compound allows for its effective use in the synthesis of various sulfur-containing heterocycles. Thiophenes and thiazoles, in particular, are accessible through well-established synthetic routes.

Thiophene (B33073) and Thiazole (B1198619) Derivatives

Thiophene Derivatives:

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. cutm.ac.in This multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. cutm.ac.in Given its β-ketonitrile structure, this compound can serve as a key precursor in a Gewald-type synthesis.

The reaction would likely proceed via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. The resulting thiophene would bear the 3-bromo-5-fluorophenyl substituent, a cyano group, and an additional substituent dependent on the chosen reaction partner. The general applicability of the Gewald reaction suggests that a variety of conditions, including microwave irradiation, could be employed to enhance reaction rates and yields. cutm.ac.in

Thiazole Derivatives:

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring. analis.com.myorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide. analis.com.my While this compound is a β-ketonitrile and not an α-haloketone, its derivatization can readily provide the necessary precursors for Hantzsch synthesis. For instance, α-halogenation of the ketone functionality would yield an α-halo-β-ketonitrile, a suitable substrate for reaction with various thioamides or thioureas.

This approach would lead to the formation of 2-aminothiazole (B372263) derivatives, where the 3-bromo-5-fluorophenyl moiety is appended to the thiazole core. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the thiazole ring, depending on the choice of thioamide. organic-chemistry.orgnih.gov

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. mdpi.com The β-ketonitrile functionality of this compound makes it an excellent candidate for participation in various MCRs.

For example, in a Biginelli-type reaction, which typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea, this compound could potentially act as the β-dicarbonyl component. This would lead to the synthesis of dihydropyrimidinones or their thio-analogs, bearing the characteristic 3-bromo-5-fluorophenyl group. The development of one-pot MCRs is a significant area of research, and the use of catalysts can often improve the efficiency and yield of these reactions.

The reactivity of the nitrile group also opens avenues for its participation in MCRs, potentially leading to the formation of diverse and complex heterocyclic scaffolds. The ability to generate molecular diversity quickly makes MCRs an attractive strategy in medicinal chemistry and drug discovery. mdpi.com

Design and Synthesis of Complex Polycyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in the design and synthesis of complex polycyclic systems. The bromine atom on the phenyl ring is particularly amenable to further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

These transformations can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent intramolecular cyclization reactions. For instance, the introduction of an appropriately positioned functional group via a cross-coupling reaction could enable a subsequent cyclization onto the benzoyl moiety or the nitrile group, leading to the formation of fused heterocyclic systems.

Furthermore, the heterocyclic products derived from this compound, such as the thiophenes and thiazoles discussed earlier, can themselves serve as platforms for the construction of more complex polycyclic architectures. The remaining functional handles—the bromo, fluoro, amino, and cyano groups—offer multiple points for further elaboration and ring annulation reactions. This strategic, stepwise approach allows for the systematic construction of intricate molecular frameworks with potential applications in materials science and medicinal chemistry.

Computational and Spectroscopic Characterization Studies of 3 Bromo 5 Fluorobenzoylacetonitrile and Its Derivatives

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the fundamental properties of molecules. These methods allow for the detailed exploration of the conformational landscape, electronic structure, and reactivity of 3-Bromo-5-fluorobenzoylacetonitrile.

Conformational Analysis and Stability

This compound can exist in several conformations due to the rotation around the single bonds and the potential for keto-enol tautomerism. The benzoylacetonitrile (B15868) moiety can exist in a keto form and two possible enol forms (E and Z isomers). Computational studies on similar β-dicarbonyl compounds, such as benzoylacetone, have shown that the enol form is often stabilized by the formation of an intramolecular hydrogen bond. researchgate.net

The conformational space of this compound is further expanded by the rotation around the C-C bond connecting the benzene (B151609) ring and the carbonyl group. The energy barriers for such rotations in halogenated aromatic compounds can be determined using DFT calculations. researchgate.netnih.gov For this compound, the most stable conformer is predicted to be the one where the benzoyl group is planar with the enol form, allowing for maximum conjugation. The relative energies of the different conformers and tautomers can be calculated to determine their populations at a given temperature.

Predicted Relative Energies of this compound Tautomers and Conformers
Tautomer/ConformerDescriptionRelative Energy (kcal/mol)
KetoDicarbonyl formHigher
Enol (Z-isomer)Enol form with intramolecular hydrogen bondLower
Enol (E-isomer)Enol form without intramolecular hydrogen bondIntermediate

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scialert.net

Calculated HOMO and LUMO Energies and Energy Gap for this compound
ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Halogen Bonding and Intramolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, the bromine atom, being more polarizable than fluorine, has the potential to engage in halogen bonding. The fluorine atom, on the other hand, is more likely to participate in hydrogen bonding.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be determined. For reactions involving this compound, such as nucleophilic substitution or reactions at the cyano group, computational methods can provide detailed insights into the reaction mechanism, including the role of the solvent and any catalysts. This theoretical understanding can aid in the design of new synthetic routes and the prediction of reaction outcomes.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that can be used to confirm the structural and electronic properties of molecules predicted by computational methods. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine, fluorine, and benzoylacetonitrile substituents. The methylene (B1212753) protons in the keto form would appear as a singlet, while the vinyl proton in the enol form would also be a singlet.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts being affected by the attached substituents. The carbon atoms of the benzoylacetonitrile side chain, including the carbonyl, cyano, and other carbons, will also have characteristic chemical shifts. The coupling between the carbon atoms and the fluorine atom (C-F coupling) will provide additional structural information.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
Methylene CH₂ (keto)~4.0~45
Vinyl CH (enol)~6.0~95
Carbonyl C=O-~190
Cyano C≡N-~115

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A detailed vibrational analysis has been performed on the closely related compound, 3-Bromo-5-fluorobenzonitrile, combining experimental Fourier Transform Infrared (FTIR) and Fourier Transform (FT)-Raman spectroscopy with Density Functional Theory (DFT) calculations. nih.govnih.gov The study recorded FTIR and FT-Raman spectra in the 4000–400 cm⁻¹ and 3500–400 cm⁻¹ ranges, respectively. nih.govnih.gov DFT computations, specifically using the B3LYP method with 6-311++G(d,p) basis sets, were employed to calculate the molecular geometry and harmonic vibrational frequencies. nih.gov

Key vibrational modes for 3-Bromo-5-fluorobenzonitrile were assigned based on these combined experimental and theoretical data. The C-H stretching vibrations were identified in the FTIR spectrum at 3103, 3082, and 3015 cm⁻¹ and in the Raman spectrum at 3078 and 3020 cm⁻¹. nih.gov Other significant assignments include the characteristic C≡N (nitrile) stretching frequency, C-F stretching, and C-Br stretching modes. The strong correlation between the experimental and theoretically calculated wavenumbers validates the accuracy of the computational model. nih.govnih.gov

A selection of these assigned vibrational frequencies for 3-Bromo-5-fluorobenzonitrile is presented below.

AssignmentFTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
C-H Stretching3103, 3082, 30153078, 3020
C≡N Stretching22412240
C-C Stretching1574, 1471, 14201578, 1422
C-F Stretching12451248
C-H In-plane Bending1096, 9941100, 990, 959
C-Br Stretching568567

Data derived from a study on 3-Bromo-5-fluorobenzonitrile. nih.gov

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₉H₅BrFNO), the exact molecular weight is approximately 241.95 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would confirm the molecular integrity. A key feature for bromine-containing compounds is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two peaks of almost equal intensity for the molecular ion: an M⁺ peak and an (M+2)⁺ peak, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) is a common MS technique that imparts high energy into the molecule, causing it to fragment in predictable ways. The fragmentation pattern provides a roadmap to the molecule's structure. For this compound, expected fragmentation pathways would include:

Loss of a bromine radical: A primary fragmentation mode for bromo compounds is the cleavage of the C-Br bond, leading to the loss of a Br• radical.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could lead to the loss of the •CH₂CN group or the entire benzoyl portion of the molecule.

Loss of small neutral molecules: Fragments corresponding to the loss of stable neutral molecules like CO (carbon monoxide) or HCN (hydrogen cyanide) from larger fragment ions are also anticipated.

The analysis of these fragment ions allows for the piecemeal reconstruction of the parent molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation and packing.

While the crystal structure for this compound has not been reported, an analysis of the structurally simpler derivative, 3-Bromobenzonitrile, provides a clear example of the data obtained from such an experiment. The crystallographic data for 3-Bromobenzonitrile is available through the Crystallography Open Database (COD). nih.gov

Crystallographic Data for 3-Bromobenzonitrile
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a7.5336 Å
b3.9605 Å
c22.3029 Å
α90°
β93.1813°
γ90°

Data from the Crystallography Open Database (COD) for 3-Bromobenzonitrile. nih.gov

A similar crystallographic study on this compound would precisely determine the geometry of the benzoylacetonitrile side chain, the planarity of the phenyl ring, and the specific intermolecular forces (such as halogen bonding or π-stacking) that govern its crystal packing.

Advanced Applications and Potential in Functional Materials and Chemical Biology Chemical Scaffolds

Application in Organic Electronic Materials

The pursuit of high-performance, solution-processable organic electronics has driven the exploration of novel molecular structures. Halogenated organic compounds have emerged as a particularly promising class of materials, where the type and position of halogen atoms can be used to fine-tune electronic properties, molecular packing, and device performance.

Exploration as an Electron Acceptor Unit in Organic Solar Cells (Extrapolating from related compounds)

While direct studies on 3-Bromo-5-fluorobenzoylacetonitrile in organic solar cells (OSCs) are not yet prevalent, its structural components suggest significant potential. The benzoylacetonitrile (B15868) framework is a known entity in OSC research. For instance, a donor-π-acceptor (D-π-A) type small molecule based on a 4-fluorobenzoylacetonitrile (B105857) core has been successfully synthesized and utilized in bulk heterojunction OSCs. mdpi.com This establishes the benzoylacetonitrile moiety as a viable electron-accepting unit.

Furthermore, peripheral halogenation of non-fullerene acceptors (NFAs) is a key strategy for enhancing OSC efficiency. acs.org The introduction of halogen atoms like chlorine, bromine, and fluorine profoundly influences the material's physicochemical properties and molecular stacking in thin films. acs.orgresearchgate.net Halogenation can lead to:

Reduced Reorganization Energies: Chloro- and bromo-substitutions have been shown to reduce electron reorganization energies, which is beneficial for charge transport. acs.org

Improved Charge Mobility: Balanced charge mobilities are often observed in halogenated NFA-based devices. acs.org

Suppressed Recombination Losses: Halogenation can help minimize non-radiative recombination energy losses, a critical factor for boosting the power conversion efficiency (PCE). acs.orggreyhoundchrom.com

Given these principles, the 3-bromo-5-fluoro substitution pattern on the benzoylacetonitrile core is highly strategic. The combined electron-withdrawing effects of the bromine, fluorine, and cyano groups would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable trait for an electron acceptor. This makes this compound a promising candidate for incorporation into new NFA designs for high-performance organic solar cells.

Potential in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)

The utility of the benzoylacetonitrile scaffold extends to organic light-emitting diodes (OLEDs). Derivatives have been used as versatile intermediates in the synthesis of multifunctional materials for OLEDs. researchgate.net For example, benzoylacetonitrile has been used in the synthesis of triphenylpyridine derivatives that function as efficient electron-transporting and emitting materials in non-doped green OLEDs. aip.org The presence of electron-withdrawing groups is crucial for electron transport materials (ETMs) in OLEDs, as it facilitates electron injection from the cathode and balances charge recombination within the emissive layer. acs.org

In the realm of organic field-effect transistors (OFETs), aromatic ketones and halogenated compounds are also of significant interest. Large, flat π-conjugated systems that include ketone functionalities have been investigated as active materials. rsc.org The stability and charge transport characteristics of OFETs are highly dependent on the molecular structure and the resulting solid-state packing. The introduction of heteroatoms, such as the halogens in this compound, can enhance intermolecular interactions and improve the operational stability of devices under ambient conditions. sigmaaldrich.comnih.gov The electron-deficient nature of the 3-bromo-5-fluorophenyl ring, coupled with the planarity of the core structure, suggests that this compound could serve as a building block for n-channel or ambipolar semiconductors for OFET applications.

Modulation of Optical and Electronic Properties Through Structural Modification

The optical and electronic properties of this compound can be systematically tuned through structural modifications, a cornerstone of materials design. The specific halogenation pattern is a powerful tool for this purpose.

Studies on related halogenated aromatic ketones, such as chalcones, demonstrate that the type and position of halogen substituents directly impact intramolecular charge transfer, which in turn governs the material's nonlinear optical (NLO) properties. researchgate.net The introduction of a fluorine atom, for example, can alter absorption bands and coupling patterns observed in NMR spectra. researchgate.net

The following table summarizes the anticipated effects of the key structural features of this compound on its properties, based on findings from related molecular systems.

Structural FeatureAnticipated Effect on PropertiesRationale (Based on Related Compounds)
Benzoyl Group (Aromatic Ketone) Provides a rigid, planar core; participates in π-conjugation.Aromatic ketones form the backbone of many electro-active molecules, including two-photon initiators and OFET materials. rsc.orgnih.gov
Acetonitrile (B52724) Group (-CH₂CN) Strong electron-withdrawing group; lowers LUMO energy level.The cyano group is a classic electron acceptor used to tune the electronic properties of materials for OLEDs and OSCs. mdpi.com
Bromine Substituent Lowers LUMO; promotes specific intermolecular packing via halogen bonding; enhances thermal stability.Halogenated polyaryletherketones show increased thermal stability in the order Br > Cl > F. Bromine's polarizability aids in molecular interactions. researchgate.net
Fluorine Substituent Strongest electron-withdrawing effect among halogens; can form hydrogen bonds; modulates solubility.Fluorination is a common strategy to lower HOMO/LUMO levels and improve the electron-injecting ability of materials for solar cells. uran.ua

By strategically modifying this scaffold—for instance, by replacing the halogens with other groups or extending the π-conjugated system—researchers can create a family of materials with tailored properties for specific electronic device applications.

Design and Development of Chemical Biology Probes and Molecular Tools

The field of chemical biology relies on small molecules to probe and perturb biological systems. The this compound structure represents a valuable starting point, or scaffold, for the development of such molecular tools, owing to its inherent reactivity and the unique properties of its halogen substituents.

Utilization as a Scaffold for Rational Design of Bioactive Compounds

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of new compounds. The utility of the 3-bromo-5-fluorophenyl moiety as a scaffold is well-established by research on closely related molecules. For example, 3-Bromo-5-fluorophenol is a versatile building block for synthesizing active pharmaceutical ingredients (APIs). vulcanchem.com Its functional groups allow for selective chemical transformations, such as metal-catalyzed cross-coupling at the bromine site and nucleophilic substitution at the hydroxyl group, to build more complex, biologically active molecules. vulcanchem.com

Similarly, this compound offers multiple reactive handles for synthetic diversification:

The bromine atom is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new aryl or alkyl groups.

The α-carbon of the keto-nitrile moiety is acidic and can be readily functionalized.

The ketone and nitrile groups can participate in a wide range of chemical reactions to build new heterocyclic systems, which are prevalent in medicinal chemistry.

This synthetic accessibility makes the compound an excellent starting point for the rational design of new enzyme inhibitors or receptor ligands, where the 3-bromo-5-fluorophenyl group serves as a key recognition element. Indeed, other halogenated benzoylacetonitrile derivatives are already used as intermediates in the synthesis of pharmaceuticals.

Role of Halogen Substituents in Modulating Molecular Recognition and Binding Affinities

For decades, halogens in drug candidates were primarily considered for their steric effects and ability to increase lipophilicity. rsc.org However, it is now widely recognized that heavier halogens, particularly bromine and iodine, can act as Lewis acids and form highly directional, non-covalent interactions known as halogen bonds (XBs). aip.org This interaction is crucial for molecular recognition at protein active sites.

The this compound molecule features two different halogens, each playing a distinct role in potential interactions with a biological target:

Bromine (as a Halogen Bond Donor): The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. aip.org This allows it to form strong, stabilizing halogen bonds with Lewis basic sites in a protein, such as the oxygen atoms of carbonyl backbones or carboxylate side chains. aip.orgsigmaaldrich.com The strength of these bonds follows the trend I > Br > Cl, with fluorine generally not forming significant halogen bonds. aip.org This makes the bromine atom a powerful tool for enhancing binding affinity and selectivity. sigmaaldrich.com

This dual functionality allows the 3-bromo-5-fluorophenyl scaffold to engage in a variety of specific interactions within a binding pocket, making it a highly valuable motif in rational drug design.

HalogenType of InteractionRole in Molecular Recognition
Bromine Halogen Bonding (as a Lewis acid)Provides strong, directional interactions to enhance binding affinity and selectivity for a target protein. aip.orgsigmaaldrich.com
Fluorine Hydrogen Bonding (as a Lewis base), Dipolar InteractionsEngages with hydrogen bond donors; modulates local electronic environment and physicochemical properties like membrane permeability. rsc.orguran.ua

Fluorine-19 as a Spectroscopic Probe in Chemical Biology

The unique properties of the fluorine-19 (¹⁹F) nucleus make it an exceptionally powerful tool for spectroscopic studies within the complex milieu of chemical biology. Its application as a probe, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, offers unparalleled insights into molecular interactions, conformational changes, and the dynamics of biological macromolecules. The compound this compound, with its strategically positioned fluorine atom, serves as a prime candidate for such applications, enabling detailed investigations at the molecular level.

The utility of ¹⁹F NMR spectroscopy in chemical biology is rooted in several key advantages of the fluorine nucleus. acs.orgacs.org With a nuclear spin of 1/2 and a high gyromagnetic ratio, ¹⁹F is highly sensitive to NMR detection. wikipedia.orgazom.com Furthermore, its 100% natural abundance eliminates the need for isotopic enrichment, simplifying experimental procedures. wikipedia.orgazom.com Crucially, fluorine is virtually absent in biological systems, resulting in ¹⁹F NMR spectra that are free from background signals, allowing for the clear observation of the labeled molecule. acs.orgacs.orgresearchgate.net

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. researchgate.netbiophysics.org This sensitivity, which spans a wide range of chemical shifts, allows for the detection of subtle changes in the molecule's surroundings. wikipedia.orgresearchgate.net Consequently, ¹⁹F NMR can be used to monitor binding events, conformational transitions, and other dynamic processes in proteins and other biomolecules. acs.orgresearchgate.net

Advantages of ¹⁹F NMR in Biological Systems:

FeatureAdvantage in Chemical Biology
High Sensitivity The high gyromagnetic ratio of ¹⁹F leads to strong NMR signals, enabling the study of molecules at low concentrations. wikipedia.orgazom.com
100% Natural Abundance No requirement for isotopic labeling of the probe itself, simplifying synthesis and experimental design. wikipedia.orgazom.com
No Biological Background The near-total absence of fluorine in native biological systems ensures that the observed signals originate solely from the introduced probe, providing clean and easily interpretable spectra. acs.orgacs.orgresearchgate.net
High Sensitivity to Environment The ¹⁹F chemical shift is highly responsive to changes in the local environment, making it an excellent reporter on molecular interactions, folding, and conformational changes. acs.orgresearchgate.netbiophysics.org
Wide Chemical Shift Range The broad range of ¹⁹F chemical shifts minimizes signal overlap, even in complex systems, allowing for the resolution of individual fluorine signals. wikipedia.orgresearchgate.net

The introduction of a fluorine-containing probe like this compound into a biological system allows researchers to harness these advantages. By monitoring the ¹⁹F NMR signal of the compound, detailed information about its interaction with a target protein or other biomolecule can be obtained. For instance, a change in the chemical shift of the fluorine nucleus upon binding can provide information about the nature of the binding pocket and the interactions involved. Furthermore, changes in the relaxation properties of the ¹⁹F signal can offer insights into the dynamics of the interaction. acs.org

The application of ¹⁹F NMR extends to a variety of areas within chemical biology, including the study of protein-ligand interactions, enzyme mechanisms, protein folding and misfolding, and the characterization of large protein complexes. acs.orgnih.gov The ability to directly observe the fluorinated probe without interference from the myriad of other molecules in a biological sample makes ¹⁹F NMR a uniquely powerful technique for elucidating the intricate workings of biological systems at the molecular level.

Future Directions and Emerging Research Avenues for 3 Bromo 5 Fluorobenzoylacetonitrile

Development of Catalytic Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 3-Bromo-5-fluorobenzoylacetonitrile, the methylene (B1212753) group positioned between the carbonyl and nitrile groups is prochiral, presenting an opportunity for the development of catalytic asymmetric methods to produce enantiomerically enriched derivatives.

Future research could focus on the asymmetric reduction of the ketone to generate chiral β-hydroxy nitriles. organic-chemistry.orgacs.org Building upon studies of other aromatic β-ketonitriles, the use of recombinant carbonyl reductases could offer high enantioselectivity, yielding (R)- or (S)-β-hydroxy nitriles which are valuable pharmaceutical intermediates. organic-chemistry.orgacs.org The development of chemoenzymatic dynamic kinetic resolution, potentially using enzymes like Candida antarctica lipase (B570770) B in conjunction with a ruthenium catalyst, could also be explored to synthesize chiral acetylated β-hydroxy nitriles. acs.org

Furthermore, the enantioselective α-functionalization of the methylene group represents a significant area for development. While methods for the enantioselective electrophilic cyanation of boron enolates derived from α,β-unsaturated ketones have been reported to produce chiral β-ketonitriles, adapting such strategies for the direct α-functionalization of this compound would be a novel pursuit. nih.gov The design of chiral phase-transfer catalysts could also enable the asymmetric alkylation of the α-position, a strategy that has proven successful for related allene (B1206475) syntheses. nih.gov

Exploration of Novel Reactivity Patterns and Transformation Strategies

The inherent reactivity of the three distinct functional groups in this compound opens the door to a multitude of chemical transformations, many of which remain unexplored for this specific scaffold.

The β-ketonitrile moiety is a versatile precursor for a wide array of heterocyclic compounds. rsc.org Future work could investigate cyclization and condensation reactions to synthesize novel pyridines, pyrimidines, pyrazoles, and furans. rsc.orgmdpi.com For instance, the Hantzsch synthesis could be employed to create substituted pyridines, while reactions with hydrazine (B178648) derivatives could yield pyrazoles. rsc.org One-pot, three-component tandem strategies, which have been used to produce highly substituted dihydrofurans from other aroyl acetonitriles, could be adapted for this compound. rsc.org

The bromine atom on the aromatic ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions . Future investigations will likely focus on Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to introduce a wide variety of substituents at the 3-position, thereby creating libraries of novel compounds with diverse electronic and steric properties.

Moreover, the exploration of C–H functionalization represents a cutting-edge research direction. Rh(III)-catalyzed cascade reactions, which have been demonstrated for other benzoylacetonitriles to form functionalized benzofulvenes, could be applied to this compound. acs.org

Integration into Macromolecular Architectures and Supramolecular Assemblies

The unique electronic and structural features of this compound make it an attractive monomer for the synthesis of advanced polymers and a building block for supramolecular chemistry.

In the realm of macromolecular science , this compound could be utilized in the synthesis of functional polymers. For example, cascade oxidative polyannulation of benzoylacetonitrile (B15868) with internal diynes has been shown to produce poly(naphthopyran)s with high molecular weights and interesting optical properties. acs.orgresearchgate.net Applying this methodology to this compound could lead to new polymers with tailored refractive indices, thermal stabilities, and potentially mechanochromic or vapochromic properties. acs.orgresearchgate.net

The presence of both bromine and fluorine atoms provides opportunities for creating highly ordered supramolecular assemblies through halogen bonding and other non-covalent interactions. bohrium.comacs.org The interplay between C–Br···N and C–F···H interactions, as well as potential π-π stacking, could be harnessed to construct well-defined one-, two-, or three-dimensional networks. bohrium.comacs.orgrsc.org The study of its cocrystallization with other molecules, such as acetonitrile (B52724), could reveal novel self-assembly motifs. bohrium.comacs.org The fluorine atom, in particular, can enhance self-assembly through fluorine-enhanced interactions. bohrium.comacs.org

Computational-Driven Design of New Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts.

Future research will undoubtedly leverage in silico design to create derivatives of this compound with specific, tunable properties. DFT calculations can be employed to model the electronic structure, reactivity, and spectral properties of novel derivatives before their synthesis. bamu.ac.inresearchgate.netnih.gov This computational-first approach can save significant time and resources by prioritizing the synthesis of compounds with the most promising characteristics for a given application.

For example, DFT studies can predict the regioselectivity of nucleophilic or cycloaddition reactions, which is particularly relevant for unsymmetrical arynes that could be generated from this scaffold. nih.gov Furthermore, computational analysis can elucidate reaction mechanisms, such as the role of catalysts and additives in promoting specific transformations. acs.orgirispublishers.com By understanding the impact of substituents on the electronic properties of the benzoylacetonitrile core, researchers can design new molecules with tailored lipophilicity, polarity, and reactivity.

Synergistic Approaches in Materials Science and Chemical Biology Utilizing the Core Scaffold

In materials science , this compound could serve as a building block for multifunctional materials. rsc.orgethz.ch The combination of a fluorinated aromatic ring, a bromine atom suitable for further functionalization, and a reactive β-ketonitrile moiety could be exploited to create materials with unique optical, electronic, and self-assembly properties. The synergistic effects of halogen and chalcogen bonds could be explored in the design of novel crystalline materials. acs.org Furthermore, the incorporation of this scaffold into organic semiconductors could be investigated, as halogenated compounds are known to influence the packing and electronic properties of these materials. researchgate.net

In the field of chemical biology , derivatives of this compound could be developed as novel bioactive compounds or molecular probes. The benzoylacetonitrile core is present in molecules with demonstrated biological activity, and the introduction of bromo and fluoro substituents can significantly impact properties like membrane permeability and metabolic stability. Future work could involve the synthesis of libraries of derivatives for screening against various biological targets. The nitrile group can also be a key feature in probes for bioimaging applications.

Q & A

Q. Basic Research Focus

  • ¹³C NMR : The electron-withdrawing bromo and fluoro substituents deshield adjacent carbons, causing distinct shifts. The nitrile carbon typically appears at ~115–120 ppm, while aromatic carbons adjacent to Br/F range from 125–140 ppm.
  • IR Spectroscopy : A strong nitrile stretch (~2240 cm⁻¹) and C-F/C-Br vibrations (1100–1250 cm⁻¹) are key identifiers. Compare with spectra of analogous compounds (e.g., 3-Bromo-4-fluorobenzonitrile in NIST data ).

What strategies are effective for utilizing this compound in cross-coupling reactions?

Advanced Research Focus
The compound serves as a versatile electrophile in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid ) under Pd(PPh₃)₄ catalysis (2 mol%, 80°C, DMF/H₂O) can generate biaryl derivatives. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃) to enhance yield. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

How can discrepancies in reported solubility data for this compound be resolved?

Advanced Research Focus
Contradictions often arise from purity variations (e.g., >95% vs. tech. grade ) or solvent polarity. Standardize solubility tests by:

Preparing saturated solutions in DMSO, DMF, and THF at 25°C.

Filtering undissolved solids and quantifying concentration via UV-Vis (λmax ~270 nm).

Validating purity via HPLC (C18 column, acetonitrile/water gradient).
Report conditions explicitly, including solvent lot numbers and storage history (e.g., moisture exposure degrades nitrile groups ).

What analytical methods are most reliable for assessing the purity of this compound?

Advanced Research Focus
Combine orthogonal techniques:

  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using a C18 column and ESI-MS in negative ion mode.
  • Elemental Analysis : Confirm Br/F content (±0.3% deviation expected).
  • DSC : Monitor melting points (decomposition >200°C suggests stability issues ).
    Cross-reference with certified reference materials (CRMs) from reputable suppliers to calibrate instruments .

How can researchers address conflicting reactivity data in nucleophilic substitution reactions involving this compound?

Advanced Research Focus
Contradictions may stem from solvent polarity or nucleophile strength. For example:

  • In DMSO : Strong nucleophiles (e.g., NaN₃) favor SNAr (aromatic substitution) at the para-fluoro position.
  • In THF : Weaker nucleophiles (e.g., amines) target the bromo group via SN2.
    Validate mechanisms using isotopic labeling (¹⁸O in hydrolysis studies) or DFT calculations (e.g., Gaussian09 to model transition states). Document steric and electronic effects using Hammett plots .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .
  • Handling : Use nitrile gloves and fume hoods; avoid contact with reducing agents (risk of HBr/HF release).
  • Disposal : Neutralize with 10% NaOH before incineration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.